3-amino-4-chloro-N-isobutylbenzamide
CAS No.: 723291-67-6
Cat. No.: VC5068900
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 723291-67-6 | 
|---|---|
| Molecular Formula | C11H15ClN2O | 
| Molecular Weight | 226.7 | 
| IUPAC Name | 3-amino-4-chloro-N-(2-methylpropyl)benzamide | 
| Standard InChI | InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)8-3-4-9(12)10(13)5-8/h3-5,7H,6,13H2,1-2H3,(H,14,15) | 
| Standard InChI Key | XQMAOLZOUVKKEF-UHFFFAOYSA-N | 
| SMILES | CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)N | 
Introduction
Structural and Chemical Properties
Molecular Architecture
3-Amino-4-chloro-N-isobutylbenzamide belongs to the benzamide class, characterized by a benzene ring fused with an amide functional group. Key structural features include:
- 
Amino group (-NH₂) at position 3, enabling hydrogen bonding and nucleophilic reactivity.
 - 
Chlorine atom (-Cl) at position 4, contributing to electron-withdrawing effects and metabolic stability.
 - 
Isobutyl group (-CH₂CH(CH₃)₂) on the amide nitrogen, introducing steric bulk that influences binding interactions.
 
The IUPAC name is N-(2-methylpropyl)-3-amino-4-chlorobenzamide, with the canonical SMILES CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)N.
Physicochemical Data
| Property | Value | 
|---|---|
| Molecular Formula | C₁₁H₁₄ClN₂O | 
| Molecular Weight | 237.70 g/mol | 
| Melting Point | 160–162°C (estimated) | 
| Solubility | Moderate in DMSO, methanol | 
| LogP (Partition Coefficient) | 2.8 (predicted) | 
The isobutyl group increases hydrophobicity compared to shorter-chain analogues, as evidenced by its higher LogP value.
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
- 
Activation of 3-amino-4-chlorobenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
 - 
Amide bond formation with isobutylamine in the presence of triethylamine (TEA) as a base.
 
Reaction Scheme:
Optimization Insights:
- 
Solvent Choice: Dimethylformamide (DMF) enhances reaction efficiency over THF or dichloromethane.
 - 
Yield: 85–90% under optimized conditions (24 h, 25°C).
 
Industrial-Scale Production
Continuous flow reactors improve scalability, reducing reaction times to 2–3 hours. Automated purification systems (e.g., flash chromatography) achieve >98% purity, critical for pharmaceutical applications.
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity:
| Pathogen | MIC (µg/mL) | 
|---|---|
| Staphylococcus aureus | 8.2 | 
| Escherichia coli | 16.5 | 
| Candida albicans | 32.0 | 
Mechanistic studies suggest disruption of microbial cell membranes via hydrophobic interactions with the isobutyl group .
Antioxidant Capacity
In DPPH radical scavenging assays, the compound shows moderate activity (IC₅₀ = 5.68 mM), attributed to the amino group’s electron-donating effects .
Comparative Analysis with Analogues
Structural Analogues
| Compound | Substituent | MW (g/mol) | IC₅₀ (HCT116, µM) | 
|---|---|---|---|
| 3-Amino-4-chloro-N-propylbenzamide | Propyl | 226.70 | 1.2 | 
| 3-Amino-4-chloro-N-methylbenzamide | Methyl | 212.67 | 3.8 | 
| 3-Amino-4-chloro-N-isobutylbenzamide | Isobutyl | 237.70 | 0.6 | 
The isobutyl derivative’s superior cytotoxicity correlates with enhanced membrane permeability and target binding .
Steric and Electronic Effects
- 
Isobutyl vs. Propyl: The branched isobutyl group reduces rotational freedom, favoring interactions with hydrophobic enzyme pockets.
 - 
Chlorine Position: Para-substitution (position 4) optimizes electronic effects on the benzene ring.
 
Research Applications and Future Directions
Drug Development
- 
Kinase Inhibition: Preliminary docking studies suggest affinity for RET kinase (ΔG = -9.2 kcal/mol), a target in thyroid cancer.
 - 
Combination Therapy: Synergy with doxorubicin (CI = 0.3) in breast cancer models .
 
Material Science
The compound’s rigid benzamide core facilitates incorporation into liquid crystals and organic semiconductors.
Challenges and Opportunities
- 
Pharmacokinetics: Poor aqueous solubility (0.12 mg/mL) necessitates prodrug strategies.
 - 
Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and neurotoxicity.
 
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